molecular formula C23H23NO7S B11389704 diethyl 5-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate

diethyl 5-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11389704
M. Wt: 457.5 g/mol
InChI Key: KQGJSPZJQYCPIT-UHFFFAOYSA-N
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Description

Diethyl 5-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of chromone derivatives. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromone core, which is fused with a thiophene ring and further functionalized with ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common approach is to start with the chromone derivative, which is then subjected to various functionalization reactions to introduce the thiophene ring and ester groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Green chemistry principles, such as the use of non-toxic solvents and catalysts, may be employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The ester groups and other functional groups can be substituted with different moieties to create derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce compounds with altered chromone or thiophene rings.

Scientific Research Applications

Diethyl 5-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate has a wide range of scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its interactions with biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Medicine: The compound is explored for its potential therapeutic effects, such as anti-inflammatory, antioxidant, and anticancer activities.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of diethyl 5-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets in biological systems. The chromone core can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The thiophene ring and ester groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    Diethyl chromonyl phosphonate: A compound with a similar chromone core but different functional groups.

    Chromone derivatives: Various chromone-based compounds with different substituents that exhibit diverse biological activities.

    Thiophene derivatives: Compounds with a thiophene ring that may share some chemical properties with the target compound.

Uniqueness

Diethyl 5-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate is unique due to its specific combination of a chromone core, thiophene ring, and ester groups

Properties

Molecular Formula

C23H23NO7S

Molecular Weight

457.5 g/mol

IUPAC Name

diethyl 5-[(6,8-dimethyl-4-oxochromene-2-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C23H23NO7S/c1-6-29-22(27)17-13(5)19(23(28)30-7-2)32-21(17)24-20(26)16-10-15(25)14-9-11(3)8-12(4)18(14)31-16/h8-10H,6-7H2,1-5H3,(H,24,26)

InChI Key

KQGJSPZJQYCPIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=O)C3=CC(=CC(=C3O2)C)C

Origin of Product

United States

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